

Physicochemical Profile of 2',3'-di-O-acetyluridine: A Technical Guide

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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

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Introduction

2',3'-di-O-acetyluridine is a partially protected ribonucleoside derivative of uridine, characterized by the presence of acetyl groups at the 2' and 3' positions of the ribose sugar. This modification increases the lipophilicity of the uridine molecule, potentially influencing its membrane permeability and metabolic stability. This technical guide provides a comprehensive overview of the available physicochemical characteristics, experimental protocols, and biological context of 2',3'-di-O-acetyluridine, aimed at facilitating its use in research and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of 2',3'-di-O-acetyluridine are summarized below. While experimental data for some properties are limited, calculated values provide useful estimates.

Table 1: Physicochemical Properties of 2',3'-di-O-acetyluridine

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₈	PubChem[1]
Molecular Weight	328.27 g/mol	PubChem[1]
Melting Point	142-143 °C	BOC Sciences
Appearance	White Crystalline Powder	BOC Sciences
XLogP3	-1.4	PubChem (Calculated)[1]
Hydrogen Bond Donor Count	2	PubChem (Calculated)[1]
Hydrogen Bond Acceptor Count	8	PubChem (Calculated)[1]
Rotatable Bond Count	5	PubChem (Calculated)[1]
Exact Mass	328.09066547 g/mol	PubChem[1]
Topological Polar Surface Area	131 Å ²	PubChem (Calculated)[1]

Solubility:

Experimental data on the solubility of 2',3'-di-O-acetyluridine in common laboratory solvents is not readily available in the public domain. However, based on its structure with two acetyl groups, it is expected to have increased solubility in organic solvents compared to uridine, while retaining some solubility in polar solvents.

Experimental Protocols

Synthesis of 2',3'-di-O-acetyluridine

A specific, detailed protocol for the synthesis of 2',3'-di-O-acetyluridine is not widely published. However, a general method for the chemoselective acylation of nucleosides in an aqueous medium can be adapted. This environmentally friendly approach avoids the use of toxic solvents like pyridine.

General Aqueous Acetylation Protocol (Adapted):

This protocol is based on the chemoselective synthesis of acetylated nucleosides and nucleotides in water.

Materials:

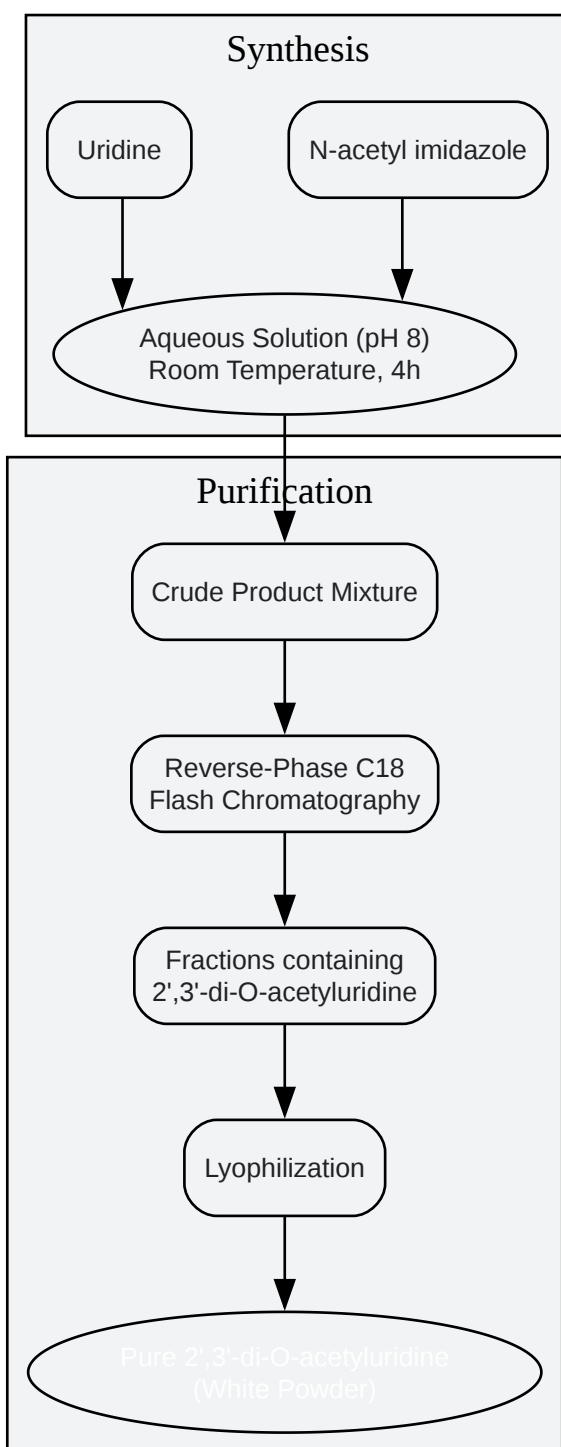
- Uridine
- N-acetyl imidazole (or another suitable acetylating agent)
- Water (deionized)
- 4 M NaOH solution
- Reverse-phase C18 flash column chromatography system
- Ammonium formate (NH_4HCO_2)
- Acetonitrile (MeCN)
- Lyophilizer

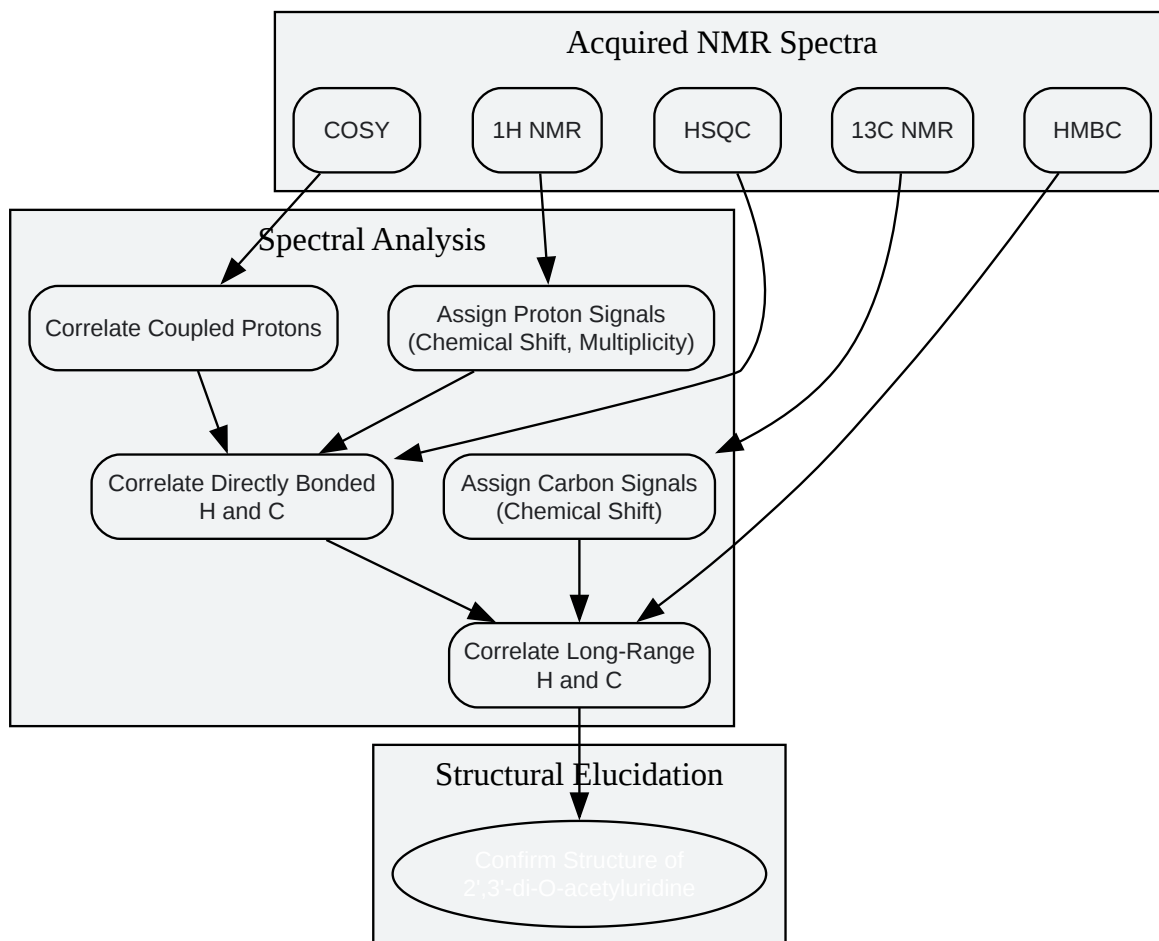
Procedure:

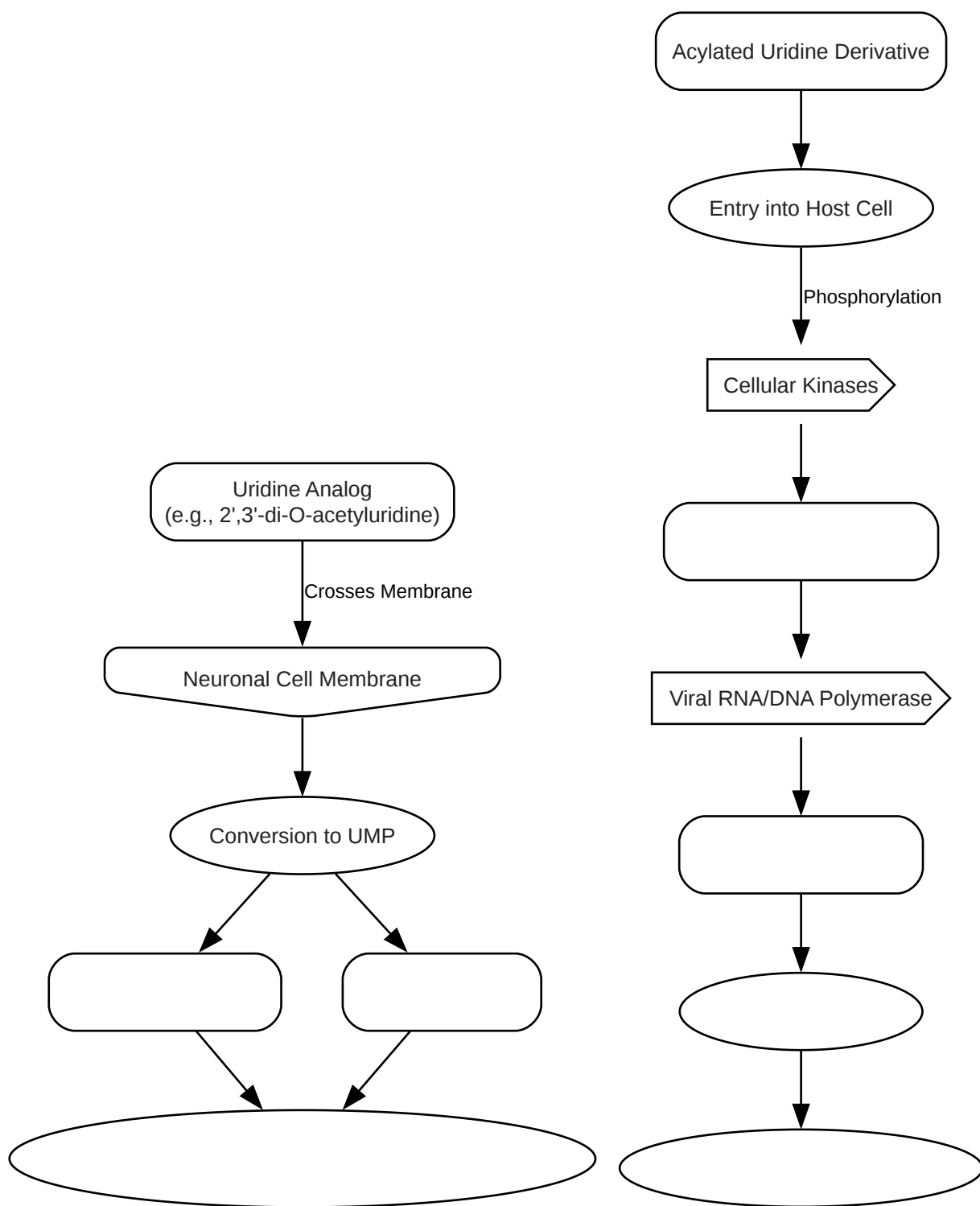
- Dissolve uridine in water to a desired concentration (e.g., 100 mM).
- Adjust the pH of the solution to 8 using a 4 M NaOH solution.
- Add an excess of N-acetyl imidazole (e.g., 10 equivalents) to the solution.
- Incubate the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, purify the product by reverse-phase (C18) flash column chromatography.
- Elute the product using a gradient of acetonitrile in an aqueous ammonium formate buffer (e.g., 100 mM, pH 4). A typical gradient could be from 2% to 20% acetonitrile.
- Collect the fractions containing the desired 2',3'-di-O-acetyluridine product.

- Lyophilize the collected fractions to obtain the final product as a white powder.

Workflow for Synthesis and Purification:







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References

- 1. 2',3'-di-O-acetyluridine | C₁₃H₁₆N₂O₈ | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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